

# Technical Guide: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol

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## Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decan-8-yl  
methanesulfonate

Cat. No.: B139696

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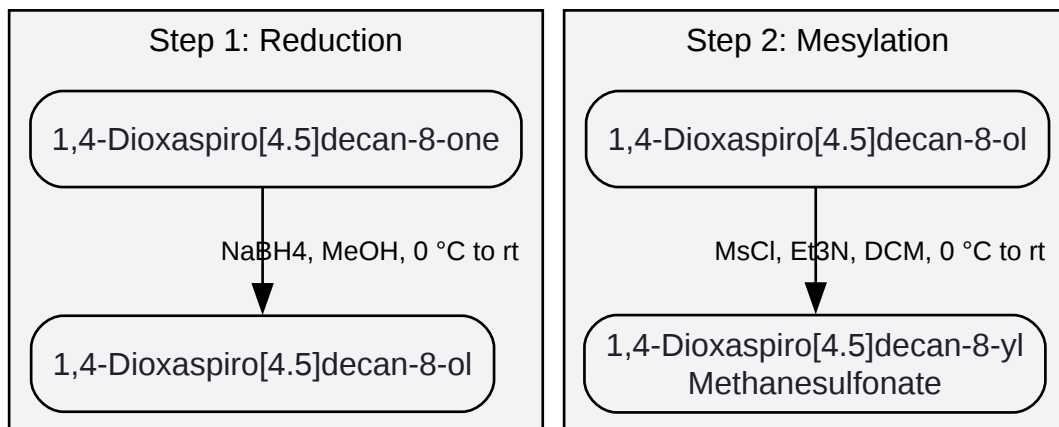
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of **1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate** through the mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol. This two-step process involves the initial reduction of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, to the secondary alcohol, which is subsequently converted to the target mesylate. Mesylates are valuable intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions.

## I. Reaction Scheme

The overall synthetic pathway is illustrated below:

## Overall Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate

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Caption: Two-step synthesis of the target mesylate.

## II. Experimental Protocols

### Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

This procedure details the reduction of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol using sodium borohydride.

Materials:

Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles
1,4-Dioxaspiro[4.5]decan-8-one	156.18	10.0 g	64.0 mmol
Sodium Borohydride (NaBH <sub>4</sub> )	37.83	2.91 g	76.8 mmol
Methanol (MeOH)	32.04	200 mL	-
Dichloromethane (DCM)	84.93	150 mL	-
Saturated aq. NH <sub>4</sub> Cl	-	100 mL	-
Anhydrous MgSO <sub>4</sub>	120.37	-	-

**Procedure:**

- To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) and methanol (200 mL).
- Stir the mixture at room temperature until the ketone is completely dissolved.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (2.91 g, 76.8 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-Dioxaspiro[4.5]decan-8-ol as a white solid.

Expected Yield and Characterization:

Parameter	Expected Value
Yield	90-98%
Appearance	White solid
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 3.95 (s, 4H), 3.75-3.65 (m, 1H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 4H), 1.45 (br s, 1H, OH).
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 101 MHz)	$\delta$ 108.8, 70.1, 64.2, 34.5, 31.8.

## Step 2: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol

This protocol describes the conversion of 1,4-Dioxaspiro[4.5]decan-8-ol to its mesylate ester.

Materials:

Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles
1,4-Dioxaspiro[4.5]decan-8-ol	158.19	5.0 g	31.6 mmol
Dichloromethane (DCM), anhydrous	84.93	100 mL	-
Triethylamine (Et <sub>3</sub> N)	101.19	6.6 mL	47.4 mmol
Methanesulfonyl Chloride (MsCl)	114.55	2.94 mL	37.9 mmol
1 M HCl (aq)	-	50 mL	-
Saturated aq. NaHCO <sub>3</sub>	-	50 mL	-
Brine	-	50 mL	-
Anhydrous MgSO <sub>4</sub>	120.37	-	-

**Procedure:**

- To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-Dioxaspiro[4.5]decan-8-ol (5.0 g, 31.6 mmol) and anhydrous dichloromethane (100 mL).
- Cool the solution to 0 °C in an ice bath and add triethylamine (6.6 mL, 47.4 mmol).
- Slowly add methanesulfonyl chloride (2.94 mL, 37.9 mmol) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
- Monitor the reaction by TLC until the starting alcohol is consumed.
- Quench the reaction by adding water (50 mL).

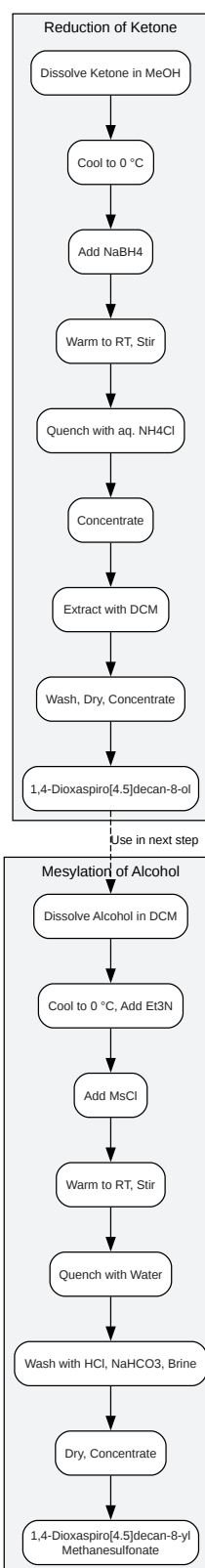
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO<sub>3</sub> solution (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Expected Yield and Characterization:

Parameter	Expected Value
Yield	85-95%
Appearance	White to off-white solid
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 4.75-4.65 (m, 1H), 3.95 (s, 4H), 3.05 (s, 3H), 2.20-2.05 (m, 4H), 1.90-1.75 (m, 4H).
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	δ 108.2, 81.5, 64.4, 38.8, 33.5, 31.5.
IR (KBr, cm <sup>-1</sup> )	~2950 (C-H), ~1350 (S=O, asym), ~1170 (S=O, sym), ~1100 (C-O).
MS (ESI)	m/z 237.1 [M+H] <sup>+</sup>

### III. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.



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Caption: Detailed experimental workflow.

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